tert-butyl N-(1-cyano-1-ethylpropyl)carbamate tert-butyl N-(1-cyano-1-ethylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1235441-25-4
VCID: VC3362031
InChI: InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14)
SMILES: CCC(CC)(C#N)NC(=O)OC(C)(C)C
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate

CAS No.: 1235441-25-4

Cat. No.: VC3362031

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate - 1235441-25-4

Specification

CAS No. 1235441-25-4
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl N-(3-cyanopentan-3-yl)carbamate
Standard InChI InChI=1S/C11H20N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,13,14)
Standard InChI Key BNJFJTONSZBXDN-UHFFFAOYSA-N
SMILES CCC(CC)(C#N)NC(=O)OC(C)(C)C
Canonical SMILES CCC(CC)(C#N)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Features

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate features several key structural elements:

  • A carbamate functional group (-O-C(=O)-NH-)

  • A tert-butyl group ((CH₃)₃C-) attached to the oxygen atom

  • A quaternary carbon center at the 1-position of the substituent on nitrogen

  • A cyano group (-C≡N) attached to this quaternary carbon

  • Ethyl and propyl groups also attached to the quaternary carbon

This combination creates a molecule with significant steric hindrance around the nitrogen-substituted carbon, which influences its chemical behavior and stability.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate can be extrapolated based on its structure:

PropertyValue/Description
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular WeightApproximately 212.29 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform, THF), poorly soluble in water
StabilitySensitive to strong acids (Boc group cleavage)
Melting PointExpected to be between 60-120°C (typical for similar carbamates)
Optical ActivityAchiral (no stereocenter present)

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound potentially useful in multi-step synthetic procedures. The cyano group provides a site for further functionalization through various transformations.

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-butyl N-(1-cyano-1-ethylpropyl)carbamate likely follows established methods for carbamate formation. Several potential synthetic routes can be proposed:

  • Reaction of 1-cyano-1-ethylpropylamine with di-tert-butyl dicarbonate (Boc₂O):

    • This is potentially the most straightforward approach, involving the reaction of the amine with Boc₂O in the presence of a base such as triethylamine or sodium hydroxide.

    • The reaction typically proceeds in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.

  • Carbonylation reaction using tert-butanol:

    • This approach would involve a carbonylation reaction using the amine, tert-butanol, and a carbonylation agent such as phosgene or a phosgene equivalent.

    • Due to the toxicity of phosgene, alternatives like carbonyldiimidazole (CDI) or triphosgene may be preferred.

Optimization Considerations

The synthesis of this compound may present several challenges requiring optimization:

ChallengePotential Solution
Steric hindranceExtended reaction times and careful temperature control
SelectivityUse of specialized catalysts to enhance reaction efficiency
PurificationColumn chromatography using silica gel with appropriate eluent systems
Scale-up concernsCareful heat management and controlled addition of reagents

The quaternary carbon center with the cyano group presents a steric challenge that might require modified reaction conditions compared to simpler carbamate syntheses.

Chemical Reactions

Reactivity Profile

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate can participate in various chemical transformations:

  • Boc group deprotection:

    • Treatment with strong acids (TFA, HCl) leads to cleavage of the tert-butyl group.

    • This generates the free amine, which can be used in further synthetic steps.

  • Cyano group transformations:

    • Hydrolysis to carboxylic acid (under acidic or basic conditions)

    • Reduction to primary amine (using LiAlH₄ or catalytic hydrogenation)

    • Grignard addition to form ketones

    • Conversion to tetrazoles via cycloaddition with azides

  • Carbamate modifications:

    • Nucleophilic substitution at the carbonyl center

    • Thermal decomposition at elevated temperatures

Reaction Mechanisms

The reaction mechanisms involving this compound typically follow established organic chemistry principles. For example, the acid-catalyzed deprotection of the Boc group proceeds through:

  • Protonation of the carbonyl oxygen

  • Formation of a carbocation through loss of the tert-butyl group

  • Decarboxylation to release CO₂

  • Generation of the free amine

These mechanistic pathways make the compound valuable in sequential synthetic strategies where controlled functional group manipulation is required.

Applications in Research and Industry

Synthetic Applications

tert-butyl N-(1-cyano-1-ethylpropyl)carbamate has potential applications as:

  • A building block in the synthesis of more complex organic molecules

  • An intermediate in the preparation of specialized amino acid derivatives

  • A precursor for nitrogen-containing heterocycles through cyano group transformations

  • A model compound for studying carbamate chemistry and protecting group strategies

The unique substitution pattern around the quaternary carbon provides opportunities for selective functionalization, making it valuable in divergent synthetic approaches.

FeaturePotential Pharmaceutical Relevance
Carbamate groupCommon in drug molecules, can act as an enzyme inhibitor
Cyano groupBioisostere for carboxylic acids, potential binding to enzyme active sites
Quaternary carbonProvides metabolic stability and resistance to certain enzymatic degradations
Lipophilic substituentsMay enhance membrane permeability of derived compounds

Carbamates have established roles in medicinal chemistry, appearing in drugs targeting various conditions including nervous system disorders and infectious diseases.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs can be compared to tert-butyl N-(1-cyano-1-ethylpropyl)carbamate:

CompoundKey DifferencesComparative Properties
tert-butyl N-(cyanomethyl)carbamateSimpler structure, primary instead of quaternary carbonHigher reactivity, less steric hindrance
tert-butyl N-(1-cyanoethyl)carbamateSecondary instead of quaternary carbonIntroduces chirality, different reactivity profile
benzyl N-(1-cyano-1-ethylpropyl)carbamateDifferent protecting group (benzyl vs. tert-butyl)Different deprotection conditions, UV-visible
9-fluorenylmethyl N-(1-cyano-1-ethylpropyl)carbamateFmoc instead of Boc protecting groupBase-labile instead of acid-labile

These structural variations provide options for synthetic chemists seeking specific reactivity profiles or deprotection conditions.

Functional Group Effects

The interplay between the carbamate and cyano functionalities creates unique chemical behavior:

  • The electron-withdrawing nature of the cyano group affects the nucleophilicity of the carbamate nitrogen.

  • The steric bulk of the tert-butyl group provides protection against certain nucleophilic attacks.

  • The quaternary carbon center creates a rigid structure that may influence binding in biological systems.

These functional group effects determine the compound's utility in various applications and synthetic sequences.

Protective MeasureRecommendation
Personal ProtectionUse of chemical-resistant gloves, safety glasses, and lab coat
StorageCool, dry location away from strong acids, oxidizers, and heat sources
DisposalCollection as chemical waste for professional disposal
Spill ManagementUse of absorbent material, avoiding dust formation
Fire PreventionKeep away from ignition sources, have appropriate extinguishing media available

As with all chemicals, a thorough risk assessment should be conducted before handling.

Future Research Directions

Synthetic Methodology Development

Future research might focus on:

  • Development of catalytic methods for the efficient synthesis of the compound and its derivatives

  • Green chemistry approaches to reduce solvent use and waste generation

  • Stereoselective modifications of the cyano functionality

  • Flow chemistry protocols for larger-scale production

Application Exploration

Potential avenues for application-focused research include:

  • Evaluation as a scaffold for medicinal chemistry programs

  • Study of the compound's behavior in various catalytic systems

  • Investigation of polymer applications, particularly as a monomer precursor

  • Development of analytical standards and reference materials

The combination of the protecting group character with the reactive cyano functionality suggests numerous possibilities for further exploration.

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